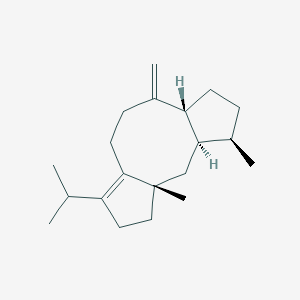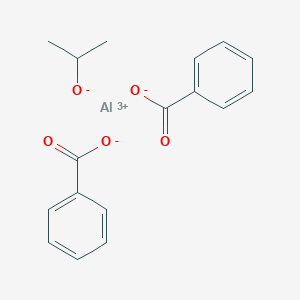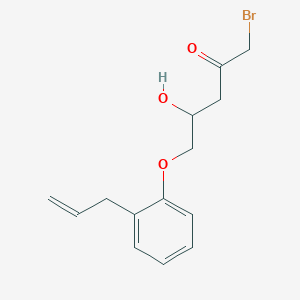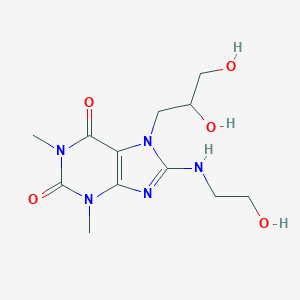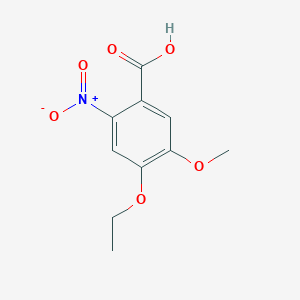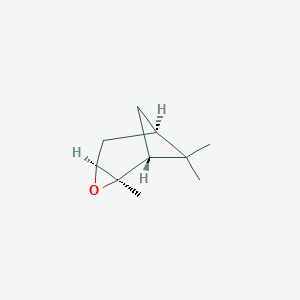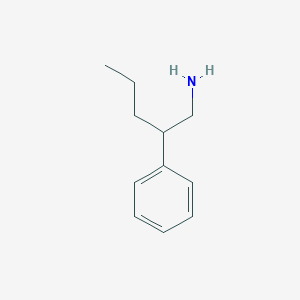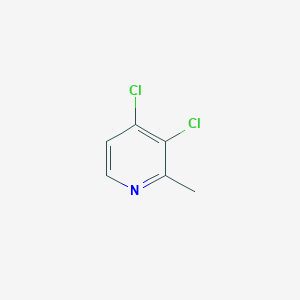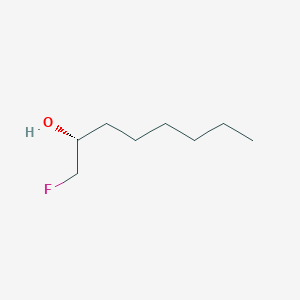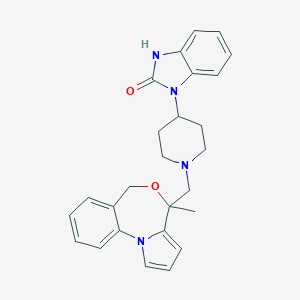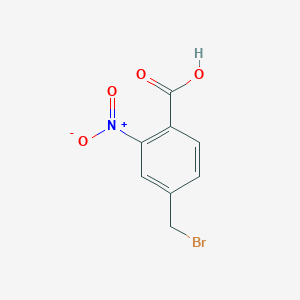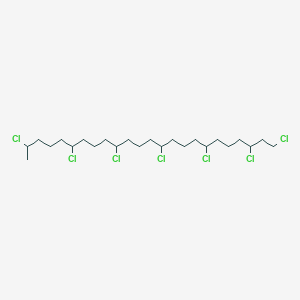
1,3,7,11,15,19,23-Heptachlorotetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,11,15,19,23-Heptachlorotetracosane (HCT) is a synthetic organic compound that belongs to the class of chlorinated hydrocarbons. It is a colorless, odorless, and non-volatile substance that is insoluble in water but soluble in organic solvents. HCT has been widely used as a pesticide and insecticide due to its high toxicity against a variety of insects and pests. However, its use has been restricted in many countries due to its potential harmful effects on human health and the environment. In
Mechanism Of Action
The mechanism of action of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the disruption of the nervous system and the inhibition of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. 1,3,7,11,15,19,23-Heptachlorotetracosane binds irreversibly to the active site of acetylcholinesterase, leading to the accumulation of acetylcholine in the synapses and the overstimulation of the nervous system. This results in a range of symptoms such as muscle spasms, convulsions, and paralysis, which can be fatal in high doses.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3,7,11,15,19,23-Heptachlorotetracosane depend on the dose, route of exposure, and duration of exposure. Acute exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane has been associated with a range of health effects such as cancer, reproductive and developmental toxicity, and neurotoxicity. 1,3,7,11,15,19,23-Heptachlorotetracosane has been shown to accumulate in adipose tissue and to persist in the environment for long periods of time, leading to potential long-term exposure.
Advantages And Limitations For Lab Experiments
1,3,7,11,15,19,23-Heptachlorotetracosane has several advantages as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons. It is a well-characterized compound with a known mechanism of action and toxicity profile. It is also readily available and relatively inexpensive. However, 1,3,7,11,15,19,23-Heptachlorotetracosane has several limitations for lab experiments. Its high toxicity requires careful handling and disposal procedures, and its low solubility in water can limit its use in aqueous systems. In addition, its persistence in the environment can complicate the interpretation of results and the extrapolation to real-world scenarios.
Future Directions
For research on 1,3,7,11,15,19,23-Heptachlorotetracosane include the development of alternative pesticides and insecticides that are less toxic and more environmentally friendly. This could involve the use of natural products, biological control agents, or new chemical compounds that have lower toxicity and persistence. Another direction is the investigation of the health effects of low-level exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for better understanding of the mechanisms of metabolism and biotransformation of 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons in living organisms, including the role of genetic and epigenetic factors.
Synthesis Methods
The synthesis of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the chlorination of tetracosane, a long-chain hydrocarbon, using chlorine gas and a catalyst such as iron or aluminum chloride. The reaction takes place at high temperatures and pressures, and the product is purified by distillation and recrystallization. The yield of 1,3,7,11,15,19,23-Heptachlorotetracosane is typically low, and the process is expensive and time-consuming.
Scientific Research Applications
1,3,7,11,15,19,23-Heptachlorotetracosane has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. It has also been investigated for its toxic effects on non-target organisms such as birds, fish, and mammals. In addition, 1,3,7,11,15,19,23-Heptachlorotetracosane has been used as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons in living organisms.
properties
CAS RN |
108171-27-3 |
|---|---|
Product Name |
1,3,7,11,15,19,23-Heptachlorotetracosane |
Molecular Formula |
C24H43Cl7 |
Molecular Weight |
579.8 g/mol |
IUPAC Name |
1,3,7,11,15,19,23-heptachlorotetracosane |
InChI |
InChI=1S/C24H43Cl7/c1-19(26)7-2-8-20(27)9-3-10-21(28)11-4-12-22(29)13-5-14-23(30)15-6-16-24(31)17-18-25/h19-24H,2-18H2,1H3 |
InChI Key |
FHKUUILMHIOLID-UHFFFAOYSA-N |
SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
Other CAS RN |
108171-27-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



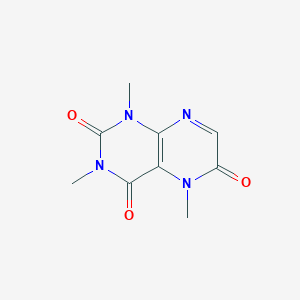
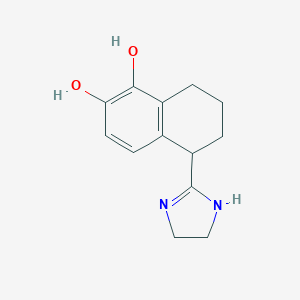
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
